2-Bromo-3-fluoro-6-methoxybenzaldehyde
CAS No.: 1780200-30-7
Cat. No.: VC7096357
Molecular Formula: C8H6BrFO2
Molecular Weight: 233.036
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1780200-30-7 |
---|---|
Molecular Formula | C8H6BrFO2 |
Molecular Weight | 233.036 |
IUPAC Name | 2-bromo-3-fluoro-6-methoxybenzaldehyde |
Standard InChI | InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 |
Standard InChI Key | JZGANHGCQQLIPV-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)F)Br)C=O |
Introduction
Structural and Molecular Characteristics
2-Bromo-3-fluoro-6-methoxybenzaldehyde belongs to the class of substituted benzaldehydes, featuring a benzene ring with three distinct functional groups:
-
Bromine at position 2,
-
Fluorine at position 3,
-
Methoxy (-OCH₃) at position 6,
-
Aldehyde (-CHO) at position 1.
The molecular formula is , with a molecular weight of 233.04 g/mol . The spatial arrangement of substituents influences electronic effects:
-
The methoxy group acts as an electron-donating group via resonance, activating the ring toward electrophilic substitution.
-
Bromine and fluorine are electron-withdrawing, creating regions of varying electron density that dictate reactivity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 1780200-30-7 |
Molecular Formula | |
Molecular Weight | 233.04 g/mol |
Purity (Commercial) | 95% |
Key Functional Groups | Aldehyde, Bromo, Fluoro, Methoxy |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) due to the aldehyde and methoxy groups .
-
Stability: Susceptible to oxidation at the aldehyde group; storage under inert conditions is recommended .
Spectral Data (Hypothetical)
While experimental spectra are unavailable, predicted characteristics include:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s halogen and aldehyde groups enable diverse transformations:
-
Suzuki Coupling: Bromine facilitates cross-coupling with boronic acids to form biaryl structures .
-
Nucleophilic Addition: Aldehyde reacts with amines to form Schiff bases, precursors to heterocycles .
Agrochemical Development
Methoxy and halogen groups enhance bioactivity, making the compound a candidate for herbicide or fungicide synthesis .
Quantity | Price (€) |
---|---|
100 mg | 127.00 |
250 mg | 211.00 |
500 mg | 492.00 |
5 g | 1,540.00 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume